Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is a synthetic compound characterized by its unique structure, which includes a long hydrophilic polyethylene glycol (PEG) chain and a tert-butoxycarbonyl (Boc) protecting group on the amino functional group. The molecular formula of this compound is C20H39NO10, and it has a molecular weight of approximately 453.52 g/mol. The presence of multiple ether linkages in its structure contributes to its solubility in aqueous environments, making it particularly useful in biochemical applications .
The specific mechanism of action of Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid depends on the intended use in a particular research project.
Here are some general possibilities:
Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid, also known by its synonyms (tert-Butoxycarbonyl)amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid, is a valuable tool in scientific research, particularly in the field of peptide synthesis [, ]. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes.
The molecule possesses two key functional groups:
Here's how Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is used in peptide synthesis:
The Boc group in Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid can be removed under acidic conditions to yield the free amino acid. This deprotection reaction is commonly utilized in peptide synthesis where the amino group needs to be free for coupling reactions. Additionally, the carboxylic acid functionality can participate in standard organic reactions such as esterification or amidation, allowing for further modifications and conjugations with other biomolecules .
Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid can be synthesized through several methods:
Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid finds applications in various fields:
Interaction studies involving Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid typically focus on its behavior in biological systems. These studies often assess how well the compound interacts with cell membranes or other biological macromolecules. The hydrophilic nature aids in interactions with various biomolecules while maintaining stability in physiological conditions. Further investigations are needed to elucidate its specific binding affinities and mechanisms of action within cellular contexts .
Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid shares structural similarities with several related compounds that also incorporate PEG chains and protective groups. Here are some similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid | Fmoc protecting group instead of Boc | Used primarily in solid-phase peptide synthesis |
21-amino-4-hydroxyheptadecanoic acid | Shorter carbon chain without ether linkages | More hydrophobic than Boc derivative |
21-(2-hydroxyethyl)-amino-4-octadecenoic acid | Contains hydroxyl groups along with an unsaturated chain | Potentially different solubility characteristics |
The uniqueness of Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid lies in its extensive hydrophilic chain combined with a stable protective group that facilitates various
The Boc group’s stability during synthesis is paramount. In peptide nucleic acid (PNA) synthesis, Boc/acyl protection strategies prevent side reactions during oligomerization. Similarly, for PEG derivatives, the Boc group is introduced early in the synthesis to shield the amine during subsequent steps.
Deprotection typically employs trifluoroacetic acid (TFA), which cleaves the Boc group without degrading PEG. For example, poly(lactic acid-co-BocN-MPO) copolymers are deprotected using TFA in dichloromethane, yielding primary amines with >95% efficiency. However, prolonged exposure to acidic conditions risks ester bond hydrolysis, necessitating precise reaction times (1–2 hours).
Alternative strategies include enzymatic deprotection or photolabile groups, though these remain underexplored for PEGylated systems. Recent work highlights the use of buffered Oxone solutions during epoxidation to maintain pH stability, indirectly preserving Boc integrity.
Scaling up synthesis introduces challenges in reagent handling, purification, and cost. Traditional oxidation methods using nitric acid or potassium permanganate generate toxic by-products and require extensive waste management. In contrast, epoxidation-Oxone routes are scalable, with acetone/water solvent systems enabling easy separation of PEG derivatives.
Table 2: Large-Scale Production Challenges and Mitigation Strategies
Challenge | Solution |
---|---|
Solvent toxicity | Replace dichloromethane with acetone |
By-product removal | Flash chromatography or distillation |
PEG chain cleavage | Use mild oxidants (e.g., Oxone) |
Flash chromatography remains a bottleneck at industrial scales. Transitioning to precipitation-based purification—e.g., ice-cold ether precipitation—reduces reliance on column chromatography while maintaining purity (>98%).
Purifying Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid requires resolving unreacted precursors, oxidation by-products, and PEG chains of varying lengths. Size-exclusion chromatography (SEC) effectively separates PEG derivatives by molecular weight, though high-resolution SEC columns are costly for large batches.
Alternative methods include:
For research-scale batches, high-performance liquid chromatography (HPLC) with C18 columns resolves Boc-protected and deprotected species, albeit with higher solvent consumption.